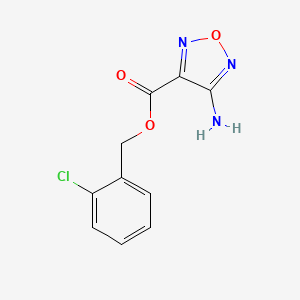

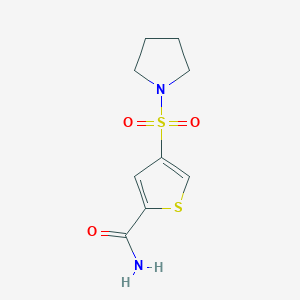

![molecular formula C13H16N2O4 B5507710 ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate CAS No. 325856-54-0](/img/structure/B5507710.png)

ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, nitrosation, methylation, bromination, and cyclization processes. The initial materials might include ethyl acetoacetate or other cyanoacetate derivatives, reacting with different aldehydes or halides under catalytic conditions to form the desired products with high purity and yield. For example, ethyl 2-chloroacetate can undergo condensation reactions with various hydroxy and amino compounds to yield complex structures (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by crystallography. For instance, ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives demonstrate solid-state fluorescence and have their structures confirmed through X-ray diffraction studies. This provides insights into the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms (Chunikhin & Ershov, 2021).

Chemical Reactions and Properties

Chemically, these compounds participate in a variety of reactions, reflecting their rich functional group content. They can undergo further condensation reactions, cyclizations, and serve as intermediates for the synthesis of more complex molecules. Their chemical behavior is crucial for applications in synthetic organic chemistry, including pharmaceutical synthesis and material science (Chandra et al., 2018).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and fluorescence emission can be significantly varied by modifying the molecular structure. For example, the derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate show solid-state fluorescence, which can be tuned by changing the solvent or substituents on the molecule (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and ability to form various bonds and rings, are key for the use of these compounds in organic synthesis. Their reactivity patterns can be exploited to construct a wide range of different chemical structures, making them valuable tools in the development of new materials and drugs (Chandra et al., 2018).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate plays a crucial role in the synthesis of diverse organic compounds, demonstrating its versatility in organic synthesis. For instance, it has been used in the preparation of compounds related to lupine alkaloids, leading to the synthesis of 3,6-dioxo-1H, 3H, 6H-pyrano[3,4,5-i,j] quinolizine through condensation with diethyl ethoxymethylenemalonate. This process highlights the compound's utility in synthesizing complex organic structures with potential biological activities (Sato, 1959).

Reactivity and Formation of Heterocycles

This compound's reactivity has been explored in various chemical reactions to form heterocyclic compounds. For example, it has facilitated the formation of 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, showcasing its potential in constructing nitrogen-containing rings that are common in many pharmaceuticals and agrochemicals (Elnagdi et al., 1988).

Advanced Organic Synthesis Techniques

In advanced organic synthesis, this compound serves as a precursor for various nitrogen-bridged heterocycles. This illustrates its role in enabling one-pot synthesis methods that simplify the production of complex organic molecules. Such techniques are valuable in developing new drugs and materials by offering efficient and versatile pathways for the synthesis of novel compounds (Kakehi et al., 1995).

Mechanism of Action

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

properties

IUPAC Name |

ethyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-18-12(16)8-19-13-11(6-14)10(7-17-3)5-9(2)15-13/h5H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZBKBLORLIJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=C1C#N)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160554 | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325856-54-0 | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325856-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)